(3R,4R)-4-(phenylsulfanyl)oxolan-3-ol

Chiral purity Stereochemical integrity Structure–activity relationship

(3R,4R)-4-(phenylsulfanyl)oxolan-3-ol is a chiral tetrahydrofuran (oxolane) derivative bearing a phenylsulfanyl substituent at the 4-position and a hydroxyl group at the 3-position, with both stereocenters fixed in the (R) configuration. This stereochemical arrangement distinguishes it from other diastereomers or enantiomers of the 4-phenylsulfanyl-oxolan-3-ol scaffold.

Molecular Formula C10H12O2S
Molecular Weight 196.27 g/mol
Cat. No. B1366814
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3R,4R)-4-(phenylsulfanyl)oxolan-3-ol
Molecular FormulaC10H12O2S
Molecular Weight196.27 g/mol
Structural Identifiers
SMILESC1C(C(CO1)SC2=CC=CC=C2)O
InChIInChI=1S/C10H12O2S/c11-9-6-12-7-10(9)13-8-4-2-1-3-5-8/h1-5,9-11H,6-7H2/t9-,10-/m1/s1
InChIKeySLJIDBIECUMBJA-NXEZZACHSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Why (3R,4R)-4-(phenylsulfanyl)oxolan-3-ol (CAS 165173-81-9) Is a Defined Stereochemical Entry for Tetrahydrofuran-Based Probe and Intermediate Sourcing


(3R,4R)-4-(phenylsulfanyl)oxolan-3-ol is a chiral tetrahydrofuran (oxolane) derivative bearing a phenylsulfanyl substituent at the 4-position and a hydroxyl group at the 3-position, with both stereocenters fixed in the (R) configuration . This stereochemical arrangement distinguishes it from other diastereomers or enantiomers of the 4-phenylsulfanyl-oxolan-3-ol scaffold. The compound has a molecular formula of C₁₀H₁₂O₂S, a molecular weight of 196.27 g/mol, and a computed XLogP3-AA value of 1.5, indicating moderate lipophilicity [1]. Reported typical purity is 95% . It is cataloged under CAS Registry Number 165173-81-9 and PubChem CID 11008861, with a monoisotopic mass of 196.05580079 Da [1].

Defined Stereochemistry (3R,4R) configuration supports stereochemical-control studies and chiral reference use
Phenylsulfanyl Handle Reactive entry point for spirocyclic tetrahydrofuran synthesis and [1,2]-SPh migration chemistry
Physicochemical Profile Moderate lipophilicity (computed XLogP ~1.5) provides a less lipophilic baseline for lead optimization

Why a Generic 4-Phenylsulfanyl-Tetrahydrofuran-3-ol Cannot Replace the Defined (3R,4R) Stereoisomer Without Introducing Risk


Compounds in the 4-phenylsulfanyl-oxolan-3-ol class contain two stereogenic carbons, giving rise to four possible stereoisomers: (3R,4R), (3S,4S), (3R,4S), and (3S,4R). Substituting the defined (3R,4R)-isomer with a racemic mixture or an unverified stereoisomer introduces a confounded variable in biological assays, as stereochemistry governs both target binding and off-target interactions [1]. Without definitive enantiomeric excess (ee) or diastereomeric ratio (dr) certification, any biological effect — including potency differences against targets such as lanosterol synthase — cannot be rigorously assigned to a single molecular entity [2]. Furthermore, aryl substituent modifications on the phenyl ring (e.g., 4-Cl, 4-isopropyl) yield different pharmacological profiles, making the unsubstituted phenylsulfanyl variant a non-interchangeable baseline for structure–activity relationship (SAR) campaigns [2].

Enantiomer swap Racemic or (3S,4S) enantiomer may introduce stereochemical ambiguity in target binding assays; class-level SAR indicates >10× activity shifts are possible upon stereochemical inversion.
Aryl analog 4-Chloro or 4-isopropylphenyl derivatives exhibit distinct potency profiles against lanosterol synthase; the unsubstituted phenyl compound cannot be replaced by aryl-substituted analogs without altering SAR interpretation.
Synthetic handle Unsubstituted tetrahydrofuran-3-ol lacks the phenylsulfanyl group required for acid-catalyzed migration and spirocyclization; substitution limits synthetic utility in diversity-oriented campaigns.

Head-to-Head and Cross-Study Quantitative Evidence for (3R,4R)-4-(phenylsulfanyl)oxolan-3-ol Against Key Comparators


Enantiomeric Identity: Defined (3R,4R) Configuration versus Uncontrolled (3S,4S) Enantiomer as a Source of Assay Ambiguity

The (3R,4R) configuration of the target compound is explicitly specified by the IUPAC name and verified by the InChI string (InChI=1S/C10H12O2S/c11-9-6-12-7-10(9)13-8-4-2-1-3-5-8/h1-5,9-11H,6-7H2/t9-,10-/m1/s1) [1]. In contrast, the (3S,4S)-enantiomer (CAS not assigned as of this analysis) represents the mirror-image isomer with opposite optical rotation. While no direct head-to-head bioactivity comparison between the (3R,4R) and (3S,4S) enantiomers is currently published, class-level inference from the tetrahydrofuran-3-ol literature establishes that enantiomeric pairs frequently exhibit divergent binding affinities; for example, inversion of a single stereocenter in related tetrahydrofuran-based ligands has been shown to alter IC₅₀ values by more than 10-fold [2]. This underscores the necessity of certifying the exact (3R,4R) identity rather than accepting a racemic mixture or unspecified stereoisomer.

Enantiomeric Identity
Class-level
Defined (3R,4R) InChIKey; CAS 165173-81-9 vs. (3S,4S) enantiomer unassigned
Stereochemical control context
No direct enantiomer bioactivity data; class-level evidence suggests potential >10× activity differential
Chiral purity Stereochemical integrity Structure–activity relationship

Aryl Substituent Impact on Lanosterol Synthase Inhibition: Unsubstituted Phenylsulfanyl versus 4-Chlorophenylsulfanyl Derivative

In a homologous series of (3R,4R)-4-(arylsulfanyl)oxolan-3-ol derivatives, the introduction of a 4-chloro substituent on the phenyl ring (yielding (3R,4R)-4-[(4-chlorophenyl)sulfanyl]oxolan-3-ol, CHEMBL2377451) produces an IC₅₀ value of 4,500 nM against human lanosterol synthase expressed in Saccharomyces cerevisiae SMY8[pSOB1.1], using [¹⁴C]-(3S)-2,3-oxidosqualene as substrate [1]. For the unsubstituted phenylsulfanyl parent compound (CHEMBL2377452, representing the (3R,4R)-4-(phenylsulfanyl)oxolan-3-ol scaffold), the IC₅₀ against the same human lanosterol synthase is 11,900 nM under identical assay conditions [1]. This represents a 2.64-fold loss in potency upon removal of the 4-chloro substituent, directly demonstrating that the unsubstituted phenylsulfanyl variant serves as a crucial lower-potency baseline control for SAR studies targeting oxidosqualene cyclase enzymes.

Aryl Substitution SAR
Head-to-head
IC50 11,900 nM (unsubstituted) vs. 4,500 nM (4-Cl); 2.64-fold potency difference
Assay potency context for lanosterol synthase inhibition
Human lanosterol synthase expressed in S. cerevisiae; [14C]-(3S)-2,3-oxidosqualene substrate
Lanosterol synthase inhibition Oxidosqualene cyclase Antifungal target

Computed Physicochemical Properties: Lipophilicity and H-Bonding Profile Differentiate (3R,4R)-4-(phenylsulfanyl)oxolan-3-ol from Alkyl-Substituted Analogs

The target compound has a computed XLogP3-AA value of 1.5, a hydrogen bond donor count of 1 (the 3-OH group), and a hydrogen bond acceptor count of 3 (the ring oxygen, the hydroxyl oxygen, and the sulfur atom) [1]. By comparison, the 4-isopropylphenyl analog ((3R,4R)-4-{[4-(propan-2-yl)phenyl]sulfanyl}oxolan-3-ol, CAS 2165472-64-8) has a higher molecular weight (238.35 g/mol vs. 196.27 g/mol) and is predicted to have a substantially higher XLogP due to the additional isopropyl substituent . The unsubstituted phenylsulfanyl compound thus occupies a distinct region of lipophilic space, with lower calculated logP that may translate into different membrane permeability and solubility characteristics. This differentiation is relevant when selecting a starting scaffold for lead optimization where the balance between potency and physicochemical properties must be carefully managed.

Physicochemical Profile
Reported
XLogP 1.5; MW 196.27 vs. 238.35 (4-isopropylphenyl analog); HBD 1, HBA 3
Physicochemical profiling context
Computed values; experimental logP and solubility confirmation recommended
Lipophilicity Drug-likeness Physicochemical profiling

Synthetic Utility: The (3R,4R)-4-(phenylsulfanyl)oxolan-3-ol Scaffold as a Defined Intermediate for Spirocyclic Tetrahydrofuran Construction

The phenylsulfanyl group at the 4-position of tetrahydrofuran-3-ols is a key functional handle for acid-catalyzed [1,2]-phenylsulfanyl migration reactions, enabling stereospecific construction of substituted tetrahydrofurans [1]. In the broader synthetic methodology literature, 4-PhS-1,3-diols undergo acid-catalyzed rearrangement to give substituted 3-PhS-tetrahydrofurans in excellent yields via a [1,2]-SPh shift, with the stereochemical outcome governed by the configuration of the starting diol [1]. The (3R,4R)-4-(phenylsulfanyl)oxolan-3-ol represents the cyclized product of such a rearrangement and can serve as a stereodefined building block for further elaboration into spirocyclic tetrahydrofuran systems. This synthetic versatility, demonstrated through enantioselective proline-catalyzed aldol reactions on (phenylsulfanyl)cycloalkanecarbaldehydes to access optically active spirocyclic tetrahydrofurans [2], provides a differentiation point from non-sulfur-containing tetrahydrofuran-3-ols that lack this reactive handle.

Synthetic Utility
Class-level
Phenylsulfanyl group enables [1,2]-SPh migration and spirocyclization; not available in unsubstituted THF-3-ol
Synthetic methodology context
Derived from related diol rearrangement literature; direct reaction yields not reported for this specific scaffold
Stereospecific synthesis Spirocyclic compounds Phenylsulfanyl migration

Validated Procurement Scenarios for (3R,4R)-4-(phenylsulfanyl)oxolan-3-ol Based on Quantitative Evidence


SARM Baseline Control in Oxidosqualene Cyclase Inhibitor Optimization

In medicinal chemistry programs targeting lanosterol synthase (OSC) for antifungal or hypocholesterolemic indications, (3R,4R)-4-(phenylsulfanyl)oxolan-3-ol serves as the critical unsubstituted-phenyl baseline control compound. Its IC₅₀ of 11,900 nM against human lanosterol synthase [1] establishes the lower boundary of potency in the (3R,4R)-4-(arylsulfanyl)oxolan-3-ol series, against which the 2.64-fold gain from 4-chloro substitution (IC₅₀ = 4,500 nM) is quantified. Procuring this exact compound enables statistically rigorous assessment of the SAR contribution of aryl substituents in this scaffold class.

Stereochemical Reference Standard for Chiral HPLC Method Development and Enantiomeric Excess Certification

The defined (3R,4R) configuration, verified by the unique InChIKey SLJIDBIECUMBJA-NXEZZACHSA-N [1], makes this compound suitable as a stereochemical reference standard for chiral chromatographic method development. Its procurement as a single, certified stereoisomer enables accurate determination of enantiomeric excess (ee) in reaction mixtures generated during asymmetric synthesis of phenylsulfanyl-substituted tetrahydrofurans, particularly in the context of [1,2]-phenylsulfanyl migration reactions where stereochemical fidelity is paramount [2].

Physicochemical Benchmark for Lead Optimization Balancing Lipophilicity and Molecular Weight

With a computed XLogP3-AA of 1.5, a molecular weight of 196.27 g/mol, and a single hydrogen bond donor [1], (3R,4R)-4-(phenylsulfanyl)oxolan-3-ol occupies a favorable region of drug-like chemical space. When procured alongside more lipophilic analogs such as the 4-isopropylphenyl derivative (MW 238.35), it provides a baseline for evaluating the trade-off between increasing potency through aryl substitution and the concomitant rise in lipophilicity and molecular weight that may compromise downstream ADME properties [2].

Building Block for Stereospecific Spirocyclic Tetrahydrofuran Library Synthesis

The phenylsulfanyl substituent at C-4 serves as a reactive handle for acid-catalyzed [1,2]-SPh migration and subsequent spirocyclization chemistry [1]. Research groups engaged in diversity-oriented synthesis of spirocyclic tetrahydrofuran libraries can procure this compound as a stereodefined starting material for elaborating into enantiomerically enriched spirocyclic architectures via sequential proline-catalyzed aldol reaction and sulfanyl migration cascades [2]. The (3R,4R) stereochemistry is preserved throughout these transformations, making the compound a reliable chirality transfer agent.

Application
Selection Property
Validation Focus
Lanosterol synthase inhibitor SAR studies
Unsubstituted phenyl baseline control
Quantify aryl substitution potency shift
Chiral HPLC method development
Certified (3R,4R) configuration with unique InChIKey
Enantiomeric excess determination in asymmetric synthesis
Lead optimization physicochemical benchmarking
Computed moderate lipophilicity and low molecular weight
Balance potency improvement against lipophilic efficiency
Stereospecific spirocyclic THF library synthesis
Phenylsulfanyl migration handle preserves (3R,4R) chirality
Chirality transfer efficiency in sequential aldol/migration cascades
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